2-Naphthyl stearate
Overview
Description
2-Naphthyl stearate is a useful research compound. Its molecular formula is C28H42O2 and its molecular weight is 410.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Formation and Characterization Studies
2-Naphthyl stearate's application in the formation and characterization of compounds is evident from studies like the one by Moreira, Souza, and Teixeira (2009). They explored calcium stearate formation from stearic acid as a model to understand calcium naphthenate precipitation, highlighting the relevance in the oil industry. This study emphasized the efficacy of using ethanol as a medium for the formation of such compounds, with thermogravimetry and infrared spectra being crucial in the monitoring and characterization process (Moreira, Souza, & Teixeira, 2009).
Biological and Medical Research
In biological contexts, Ahmad et al. (2021) synthesized naphthyl acetohydrazide-based metal complexes and investigated their interactions with DNA and various surfactants, including sodium stearate. This study has implications for antimicrobial and cancer inhibition research, showcasing the broader potential of compounds related to this compound (Ahmad et al., 2021).
Material Science Applications
In material science, the modification of properties in substances like Brassica seed oil has been researched. Knutzon et al. (1992) used genetic techniques to alter the fatty acid composition in Brassica oil, affecting properties like stearate levels. This kind of research demonstrates the potential for manipulating and enhancing material properties for various applications (Knutzon et al., 1992).
Chemical Synthesis and Catalysis
Gu et al. (2014) investigated the use of 2-naphthols, related to this compound, in spiroannulation reactions with alkynes, catalyzed by Pd(II). This research highlights the role of such compounds in facilitating complex chemical syntheses and the creation of novel spirocyclic compounds (Gu et al., 2014).
Optical Properties in Polymers
Yuning Li, Vamvounis, and Holdcroft (2002) explored the effects of functional groups, including naphthyl groups, on the optical properties of poly(thiophene)s. Their study provides insights into how the incorporation of naphthyl derivatives can enhance the fluorescence and other optical properties in polymers, relevant for electronic and photonic applications (Li, Vamvounis, & Holdcroft, 2002).
Mechanism of Action
Target of Action
The primary targets of 2-Naphthyl stearate It is known that this compound has been used in proteomics research .
Mode of Action
The specific mode of action of This compound It has been suggested that it may inhibit phosphatases and monolayers, which are important for tumor growth .
Biochemical Pathways
The biochemical pathways affected by This compound Naphthalenes, a class of compounds to which this compound belongs, have been reported to exhibit a variety of biological properties, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal activities .
Result of Action
The molecular and cellular effects of This compound’s It has been suggested that it may inhibit tumor cells in vitro and in vivo .
Properties
IUPAC Name |
naphthalen-2-yl octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(29)30-27-23-22-25-19-17-18-20-26(25)24-27/h17-20,22-24H,2-16,21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMMXKUAHBEQPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212845 | |
Record name | 2-Naphthyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6343-74-4 | |
Record name | Octadecanoic acid, 2-naphthalenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6343-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6343-74-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49743 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-naphthyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NAPHTHYL STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S82D4U42AT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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